molecular formula C7H6BrI B1302191 3-Iodobenzyl bromide CAS No. 49617-83-6

3-Iodobenzyl bromide

Cat. No.: B1302191
CAS No.: 49617-83-6
M. Wt: 296.93 g/mol
InChI Key: BACZSVQZBSCWIG-UHFFFAOYSA-N
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Description

3-Iodobenzyl bromide, also known as 1-(Bromomethyl)-3-iodobenzene, is an organic compound with the molecular formula C7H6BrI. It is a meta-isomer of iodobenzyl bromide and is characterized by the presence of both bromine and iodine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

3-Iodobenzyl bromide is a versatile reagent used in the synthesis of various organic compounds . It doesn’t have a specific biological target, but its reactivity makes it useful in the formation of a variety of chemical structures.

Mode of Action

As a halogenated compound, this compound can participate in various types of chemical reactions. It’s often used as a derivatization reagent, where it reacts with other molecules to form new compounds . For instance, it has been used in the extraction and purification of thiouracil .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it’s used in. For example, when used as a derivatization reagent for thiouracil, it would affect the biochemical pathways involving thiouracil .

Pharmacokinetics

Like other halogenated compounds, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its reactivity, solubility, and the specific biochemical reactions it’s involved in .

Result of Action

The results of this compound’s action are highly context-dependent, varying based on the specific reactions it’s used in. In the case of thiouracil derivatization, the result would be the formation of a new compound with altered properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s sensitive to light and air, and it’s recommended to be stored in a dark place under an inert atmosphere . The reaction conditions, such as temperature and solvent, can also significantly affect its reactivity and the outcomes of its reactions .

Biochemical Analysis

Biochemical Properties

3-Iodobenzyl bromide plays a significant role in biochemical reactions, particularly as a derivatization reagent for the extraction and purification of thiouracil . It interacts with various enzymes and proteins, facilitating the synthesis of meta-substituted phenylalanine derivatives and N6-substituted aristeromycin derivatives . These interactions are crucial for the compound’s application in biochemical research and drug development.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable tool in cellular biology studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Studying these transport mechanisms is important for understanding the compound’s pharmacokinetics.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, making it a valuable tool for studying subcellular processes .

Preparation Methods

3-Iodobenzyl bromide can be synthesized through the bromination of 3-iodotoluene. The reaction involves the substitution of a hydrogen atom in the methyl group of 3-iodotoluene with a bromine atom. The reaction conditions typically include the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

3-Iodobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides. Common reagents used in these reactions include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Coupling Reactions: The iodine atom in this compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Reduction Reactions: The compound can be reduced to 3-iodobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Iodobenzyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various substituted phenylalanine derivatives and aristeromycin derivatives.

    Biology: The compound is used as a derivatization reagent for the extraction and purification of thiouracil, which is important in biochemical studies.

    Medicine: It is involved in the synthesis of compounds with potential therapeutic applications, such as N6-substituted aristeromycin derivatives.

    Industry: This compound is used in the production of specialty chemicals and intermediates for pharmaceuticals

Comparison with Similar Compounds

3-Iodobenzyl bromide can be compared with other similar compounds such as:

    3-Bromobenzyl bromide: Similar in structure but lacks the iodine atom, making it less versatile in coupling reactions.

    4-Iodobenzyl bromide: The iodine atom is positioned at the para position, which can influence the reactivity and selectivity in certain reactions.

    3-Iodobenzylamine hydrochloride: Contains an amine group instead of a bromine atom, leading to different reactivity and applications.

The uniqueness of this compound lies in its dual functionality, with both bromine and iodine atoms available for various chemical transformations .

Properties

IUPAC Name

1-(bromomethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACZSVQZBSCWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374760
Record name 3-Iodobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49617-83-6
Record name 3-Iodobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodobenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-Iodobenzyl bromide in analyzing thyreostats?

A1: this compound is used as a derivatizing agent in the analysis of thyreostats, specifically thiouracil. [] This means it reacts with thiouracil in the sample to form a derivative with improved properties for analysis. This derivatization, followed by specific extraction techniques, enhances the sensitivity and reduces matrix effects during analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). []

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